![molecular formula C16H14F3NO2S B14489140 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide CAS No. 64855-44-3](/img/structure/B14489140.png)
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide typically involves the reaction of 4-[4-(Trifluoromethyl)phenoxy]phenol with appropriate reagents under controlled conditions. One common method involves the use of 4-nitrophthalonitrile in the presence of potassium carbonate (K₂CO₃) to form 4-[4-[4-(Trifluoromethyl)phenoxy]phenoxy]phthalonitrile. This intermediate can then be further reacted to produce the desired compound .
Analyse Chemischer Reaktionen
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide include:
4-[4-(Trifluoromethyl)phenoxy]phenol: This compound shares a similar structure but lacks the propanethioamide group.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring but lacks the additional phenoxy and propanethioamide groups.
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl fluoride: This compound has a similar structure but contains a propanoyl fluoride group instead of a propanethioamide group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64855-44-3 |
|---|---|
Molekularformel |
C16H14F3NO2S |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanethioamide |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(15(20)23)21-12-6-8-14(9-7-12)22-13-4-2-11(3-5-13)16(17,18)19/h2-10H,1H3,(H2,20,23) |
InChI-Schlüssel |
OBZNNQONNBBYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=S)N)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


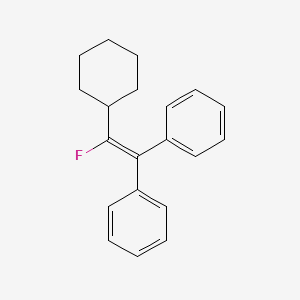

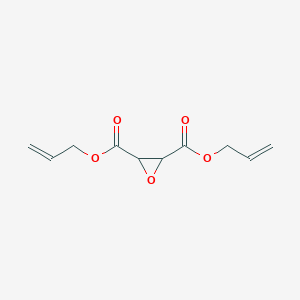
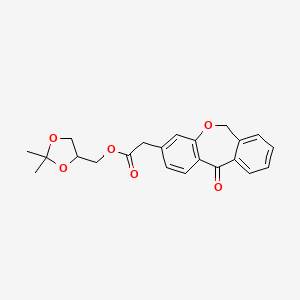
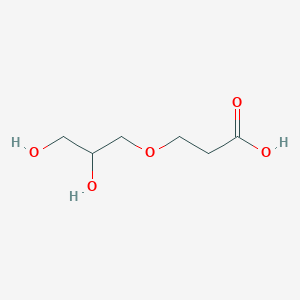
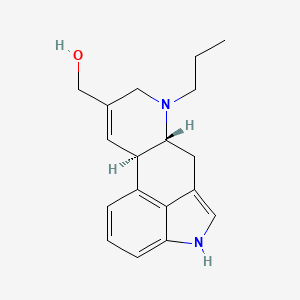
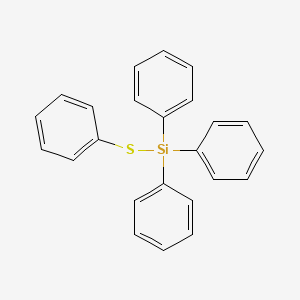
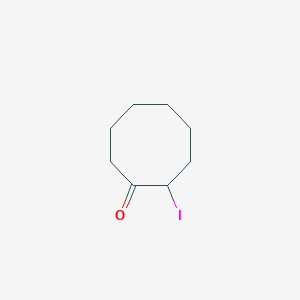


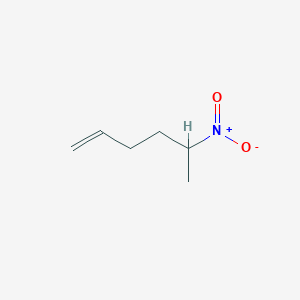


![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
